molecular formula C12H13F3N2O2 B7867490 (4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

(4-Amino-3-(trifluoromethyl)phenyl)(morpholino)methanone

Cat. No. B7867490
M. Wt: 274.24 g/mol
InChI Key: WHSKHVUMQQUBGB-UHFFFAOYSA-N
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Patent
US09035047B2

Procedure details

A mixture of EXAMPLE 144A (13 g) and Pd/C (1.3 g, 10%) in ethanol (300 mL) was stirred under hydrogen at room temperature for two days. The catalyst was filtered off and the solvent was evaporated to provide the final compound.
Name
mixture
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([C:18]([F:21])([F:20])[F:19])[CH:10]=2)=[O:8])[CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[O:8])=[CH:10][C:11]=1[C:18]([F:21])([F:20])[F:19]

Inputs

Step One
Name
mixture
Quantity
13 g
Type
reactant
Smiles
O1CCN(CC1)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCOCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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